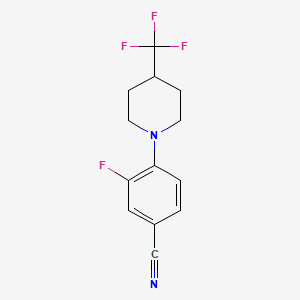
1H,1H,9H-Perfluorononyl 2,2,2-trifluoroethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,1H,9H-Perfluorononyl 2,2,2-trifluoroethyl carbonate is a specialized organofluorine compound known for its unique chemical properties. This compound is characterized by the presence of perfluorinated alkyl chains and a carbonate ester functional group, making it highly resistant to chemical and thermal degradation. Its applications span various fields, including materials science, pharmaceuticals, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H,1H,9H-Perfluorononyl 2,2,2-trifluoroethyl carbonate typically involves the reaction of perfluorononyl alcohol with 2,2,2-trifluoroethyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 1H,1H,9H-Perfluorononyl 2,2,2-trifluoroethyl carbonate can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The carbonate ester group can be targeted by nucleophiles, leading to the formation of various substituted products.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to yield perfluorononyl alcohol and 2,2,2-trifluoroethanol.
Reduction: Although less common, reduction reactions can be performed using strong reducing agents to break down the carbonate ester.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous solvents.
Hydrolysis: Acidic or basic aqueous solutions, often at elevated temperatures.
Reduction: Lithium aluminum hydride or similar strong reducing agents in anhydrous conditions.
Major Products:
Nucleophilic Substitution: Substituted carbonates with various nucleophiles.
Hydrolysis: Perfluorononyl alcohol and 2,2,2-trifluoroethanol.
Reduction: Alcohol derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1H,1H,9H-Perfluorononyl 2,2,2-trifluoroethyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated compounds and as a building block for more complex molecules.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in the field of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the production of high-performance materials, such as fluoropolymer coatings and surfactants, due to its exceptional chemical resistance.
Wirkmechanismus
The mechanism by which 1H,1H,9H-Perfluorononyl 2,2,2-trifluoroethyl carbonate exerts its effects is primarily through its interaction with molecular targets via its perfluorinated chains. These chains can interact with hydrophobic regions of proteins and cell membranes, potentially altering their function. The carbonate ester group can also undergo hydrolysis, releasing active alcohols that can participate in further biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
- 1H,1H,9H-Perfluorononyl methacrylate
- 1H,1H,9H-Perfluorononyl acrylate
- 2,2,2-Trifluoroethyl methacrylate
Comparison: 1H,1H,9H-Perfluorononyl 2,2,2-trifluoroethyl carbonate is unique due to its combination of perfluorinated alkyl chains and a carbonate ester group. This combination provides a balance of hydrophobicity and reactivity that is not commonly found in other similar compounds. For instance, while 1H,1H,9H-Perfluorononyl methacrylate and acrylate are primarily used in polymer chemistry, the carbonate ester in this compound offers additional reactivity, making it suitable for a broader range of applications.
This detailed overview highlights the versatility and significance of this compound in various scientific and industrial fields
Eigenschaften
Molekularformel |
C12H5F19O3 |
|---|---|
Molekulargewicht |
558.13 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl 2,2,2-trifluoroethyl carbonate |
InChI |
InChI=1S/C12H5F19O3/c13-3(14)7(20,21)9(24,25)11(28,29)12(30,31)10(26,27)8(22,23)5(15,16)1-33-4(32)34-2-6(17,18)19/h3H,1-2H2 |
InChI-Schlüssel |
YNSCBJREROPCNN-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one](/img/structure/B12077771.png)
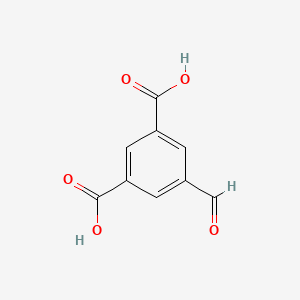
![2'-Deoxyuridine-5'-[(a,b)-imido]triphosphate sodium salt-10mM aqueous solution](/img/structure/B12077775.png)
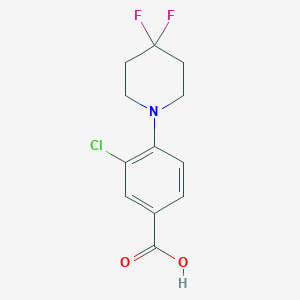

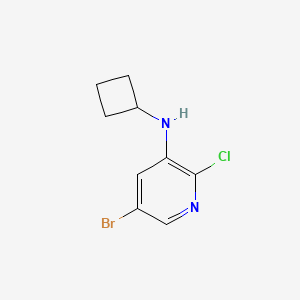
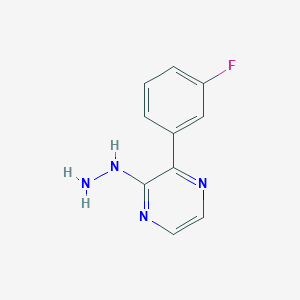

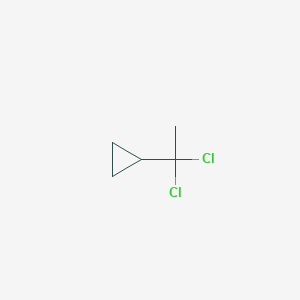
![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12077851.png)


![4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine](/img/structure/B12077861.png)
